An In-depth Technical Guide to 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of the novel spirocyclic β-lactam, 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical properties, a plausible synthetic route, detailed characterization methodologies, and a forward-looking perspective on its potential therapeutic applications. While this specific molecule is not yet extensively documented in peer-reviewed literature, this guide extrapolates from established principles of organic synthesis and the known biological activities of structurally related compounds to present a scientifically rigorous and insightful resource.
Introduction: The Promise of Spirocyclic β-Lactams
The β-lactam ring is a cornerstone of medicinal chemistry, most famously embodied in the penicillin and cephalosporin classes of antibiotics.[1] The inherent ring strain of this four-membered cyclic amide confers a high degree of reactivity, enabling it to act as an effective acylating agent of biological nucleophiles, such as the active site serine residues of bacterial transpeptidases.[1] The incorporation of a spirocyclic junction into the β-lactam scaffold introduces a three-dimensional complexity and conformational rigidity that can lead to enhanced biological activity and novel pharmacological profiles.[2][3] Spirocyclic β-lactams have demonstrated a wide range of biological activities, including antimicrobial, anti-HIV, and antiplasmodial properties.[4][5][6][7]
9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one is a novel compound that merges the key structural features of a β-lactam, a spirocyclic core, and an N-benzyl group. The oxa-azaspiro[3.6]decane framework provides a unique spatial arrangement of atoms, while the N-benzyl substituent can influence the molecule's lipophilicity and potential interactions with biological targets. This guide will explore the synthesis and potential of this intriguing molecule.
Physicochemical Properties
A summary of the known physicochemical properties of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1160245-66-8 | |
| Molecular Formula | C₁₅H₁₉NO₂ | |
| Molecular Weight | 245.32 g/mol | |
| IUPAC Name | 9-benzyl-6-oxa-9-azaspiro[3.6]decan-8-one | |
| InChI Key | FABJPZMJWOYBRW-UHFFFAOYSA-N |
Proposed Synthetic Pathway
The synthesis of spiro-β-lactams can be challenging due to the steric hindrance associated with the formation of the spirocyclic core.[1] A highly effective and versatile method for the construction of the β-lactam ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction.[8][9][10] We propose a two-step synthetic route to 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one, commencing with the formation of an imine precursor followed by a Staudinger cycloaddition.
Caption: Proposed two-step synthesis of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one.
Step 1: Synthesis of the Imine Precursor
The first step involves the condensation of tetrahydrofuran-3-one with benzylamine to form the corresponding imine. This is a standard imine formation reaction, typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation with a Dean-Stark apparatus.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add tetrahydrofuran-3-one (1.0 eq), benzylamine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude imine precursor, which can be used in the next step without further purification.
Step 2: Staudinger [2+2] Ketene-Imine Cycloaddition
The core of the synthesis is the Staudinger cycloaddition of a ketene with the imine precursor. Ketenes are generally unstable and are therefore generated in situ.[9] A common method is the dehydrohalogenation of an acyl chloride with a tertiary amine base, such as triethylamine.[11] The choice of methoxyacetyl chloride as the ketene precursor is strategic, as the methoxy group can influence the stereochemical outcome of the cycloaddition.
Protocol:
-
Dissolve the crude imine precursor (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add triethylamine (1.2 eq).
-
Slowly add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one.
Proposed Structural Characterization
The successful synthesis of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one would be confirmed through a combination of spectroscopic techniques. The expected data are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a characteristic strong absorption band for the β-lactam carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| β-lactam C=O stretch | 1740 - 1780 |
| C-N stretch | 1100 - 1350 |
| C-O-C stretch (ether) | 1050 - 1150 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule. Predicted chemical shifts are based on analogous structures in the literature.[12][13]
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.50-4.70 (d, 1H) & δ 4.20-4.40 (d, 1H): Diastereotopic protons of the benzylic methylene group (-CH₂-Ph).
-
δ 3.80-4.00 (m, 2H): Protons adjacent to the ether oxygen in the tetrahydrofuran ring.
-
δ 3.50-3.70 (m, 1H): Proton on the carbon bearing the methoxy group in the β-lactam ring.
-
δ 3.30 (s, 3H): Methoxy group protons.
-
δ 2.00-2.40 (m, 4H): Remaining aliphatic protons of the tetrahydrofuran and cyclobutane rings.
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ 165-170: Carbonyl carbon of the β-lactam.
-
δ 135-138: Quaternary aromatic carbon of the benzyl group.
-
δ 127-129: Aromatic carbons of the benzyl group.
-
δ 70-75: Carbons adjacent to the ether oxygen.
-
δ 60-65: Spiro carbon.
-
δ 55-60: Methoxy carbon.
-
δ 45-50: Benzylic carbon.
-
δ 30-40: Aliphatic carbons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized molecule.
-
Expected [M+H]⁺: 246.1438 (for C₁₅H₂₀NO₂)
Potential Therapeutic Applications and Future Directions
While the specific biological activity of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one has not been reported, the structural motifs present in the molecule suggest several promising avenues for investigation.
Caption: Potential therapeutic applications based on structural analogy.
Antimicrobial Activity
The presence of the β-lactam ring strongly suggests potential antibacterial activity.[1] Future research should involve screening this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The unique spirocyclic structure may confer activity against resistant strains or inhibit different penicillin-binding proteins than classical β-lactam antibiotics.
Antiviral and Antiparasitic Activity
Several studies have highlighted the anti-HIV and antiplasmodial activities of novel spiro-β-lactams.[4][6][7][14] The spirocyclic scaffold is thought to be crucial for these activities. Therefore, 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one should be evaluated in antiviral assays, particularly against HIV, and in antiplasmodial assays to determine its potential as a lead compound for the development of new treatments for these infectious diseases.
Anticancer Activity
The structural rigidity and three-dimensionality of spirocyclic compounds make them attractive candidates for targeting protein-protein interactions, which are often implicated in cancer. Some β-lactam derivatives have been reported to possess anticancer properties.[1] Screening against a panel of cancer cell lines would be a logical next step to explore this potential.
Conclusion
9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one represents a novel and synthetically accessible spirocyclic β-lactam with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive, albeit partially theoretical, framework for its synthesis and characterization, grounded in established chemical principles and data from analogous systems. The exploration of its biological activities is a promising avenue for future research that could lead to the development of new therapeutic agents.
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